molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No. B1376236
M. Wt: 248.51 g/mol
InChI Key: VKRGHZTYNLLHID-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a versatile chemical compound used in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . A hit to lead process led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

  • Pseudomonas aeruginosa Infections

    • Field : Medical Science
    • Application : The compound is used as a PqsR inhibitor for adjuvant therapy for Pseudomonas aeruginosa infections .
    • Method : The compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
    • Results : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
  • Anticancer Agents

    • Field : Oncology
    • Application : Certain benzo[d]imidazole derivatives are evaluated as potential anticancer agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Some of these compounds possessed potent antiproliferative activity in cancer cell lines .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Silver (I) complexes of benzimidazole are synthesized and screened for their antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
  • Antibacterial and Antifungal Agents

    • Field : Microbiology
    • Application : Certain 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antimicrobial activity against various bacterial and fungal species .
  • Antitumor Potential

    • Field : Oncology
    • Application : Certain 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been synthesized and evaluated for their antitumor potential .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
  • Palladium (II) Complex

    • Field : Chemistry
    • Application : A novel Pd (II) complex has been synthesized and evaluated for its therapeutic potential .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
  • Antidiabetic and Anti-allergic Agents

    • Field : Medical Science
    • Application : Certain 1, 3-diazole derivatives show different biological activities such as antidiabetic and anti-allergic .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antidiabetic and anti-allergic activities .
  • Antipyretic and Antiviral Agents

    • Field : Medical Science
    • Application : Certain 1, 3-diazole derivatives show different biological activities such as antipyretic and antiviral .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antipyretic and antiviral activities .
  • Antioxidant and Anti-amoebic Agents

    • Field : Medical Science
    • Application : Certain 1, 3-diazole derivatives show different biological activities such as antioxidant and anti-amoebic .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antioxidant and anti-amoebic activities .
  • Antihelmintic and Antifungal Agents

    • Field : Medical Science
    • Application : Certain 1, 3-diazole derivatives show different biological activities such as antihelmintic and antifungal .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed antihelmintic and antifungal activities .
  • Ulcerogenic Activities

    • Field : Medical Science
    • Application : Certain 1, 3-diazole derivatives show ulcerogenic activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compounds showed ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

properties

IUPAC Name

6-chloro-1H-benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRGHZTYNLLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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